Phosphine sulfide, diethyl-
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Overview
Description
Phosphine sulfide, diethyl- is a pentavalent derivative of organophosphines. It is known for its stability towards oxidation and is often used as a synthetic intermediate in the preparation of organophosphines . This compound is characterized by its low polarity, high solubility, and stability, making it suitable for chromatographic purification .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine sulfide, diethyl- can be synthesized through the reaction of diethylphosphine with sulfur. The reaction typically involves heating diethylphosphine with elemental sulfur under controlled conditions to yield the desired phosphine sulfide .
Industrial Production Methods: In industrial settings, the production of phosphine sulfide, diethyl- often involves the use of Grignard reagents and chlorophosphines. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method for synthesizing various phosphines, including phosphine sulfides .
Chemical Reactions Analysis
Types of Reactions: Phosphine sulfide, diethyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the sulfur atom.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Phosphine sulfide, diethyl- has several applications in scientific research:
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of functional materials, organocatalysts, and extractants.
Mechanism of Action
The mechanism by which phosphine sulfide, diethyl- exerts its effects involves the thiophosphinyl group. This group plays a crucial role in its reactivity and stability. The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Phosphine oxides: More polar and often used in different synthetic applications.
Phosphine-borane complexes: Known for their stability and ease of handling.
Other phosphine sulfides: Similar in structure but may have different reactivity and applications.
Uniqueness: Phosphine sulfide, diethyl- is unique due to its low polarity, high solubility, and stability, making it particularly suitable for chromatographic purification and as a synthetic intermediate .
Properties
CAS No. |
6591-06-6 |
---|---|
Molecular Formula |
C4H10PS+ |
Molecular Weight |
121.16 g/mol |
IUPAC Name |
diethyl(sulfanylidene)phosphanium |
InChI |
InChI=1S/C4H10PS/c1-3-5(6)4-2/h3-4H2,1-2H3/q+1 |
InChI Key |
MXHGTJWECJMHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](=S)CC |
Origin of Product |
United States |
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